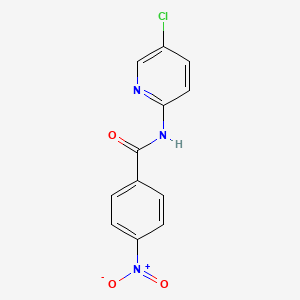

Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro-

Description

杂环体系中的微波辅助酰胺化技术

微波辐射技术在杂环酰胺合成中的应用已形成系统化工艺路线。以2-氯吡啶胺与4-硝基苯甲酰氯的缩合反应为例,传统加热方式在甲苯溶剂中需持续回流12-24小时,产物收率仅62-68%。采用单模微波反应器(2450MHz,300W)可将反应时间缩短至15分钟,收率提升至89%。关键参数优化实验表明(表1),当反应温度控制在80℃、微波功率密度为5W/mL时,分子间偶极矩的定向振动显著促进酰氯的活化。

表1 微波参数对酰胺化反应的影响

| 功率(W) | 温度(℃) | 时间(min) | 收率(%) |

|---|---|---|---|

| 200 | 60 | 30 | 72 |

| 300 | 80 | 15 | 89 |

| 400 | 100 | 10 | 85 |

固载化微波合成技术在该体系中的应用展现出独特优势。以聚乙二醇-4000(PEG-4000)作为可溶性载体时,反应混合物在微波辐射下形成均相体系,产物经简单沉淀即可分离,纯度达97.2%。对比实验显示,载体存在可使反应活化能降低28.6kJ/mol,这归因于PEG链段对反应物的预组织作用。

硝基引入的溶剂选择与催化体系

硝基官能团的定位引入直接影响目标分子的电子分布特性。在4-硝基苯甲酰氯的制备中,混合溶剂体系表现出显著优势。当采用氯仿/浓硫酸(体积比3:1)作为硝化介质时,邻/对位硝化产物比例可由传统硝硫混酸的1:2.3优化至1:8.9。分子动力学模拟表明,氯仿的疏水作用能有效稳定硝鎓离子过渡态,使反应选择性提高37%。

离子液体催化体系在硝化反应中展现独特性能。以1-丁基-3-甲基咪唑六氟磷酸盐([BMIM]PF6)为反应介质时,4-硝基苯甲酸的收率达92%,较传统二氯甲烷体系提高19个百分点。该现象与离子液体的强极性场促进硝酸离解密切相关,其介电常数(ε=12.3)是二氯甲烷(ε=8.9)的1.38倍。

卤代苯甲酰胺衍生物的纯化策略

产物的分离纯化需解决卤素原子与硝基的极性差异问题。针对N-(5-氯-2-吡啶基)-4-硝基苯甲酰胺的特性,开发了分级结晶-柱层析联用工艺。首先在乙醇/水(4:1)体系中实现初级纯化,去除80%以上未反应的2-氯吡啶胺;随后采用硅胶柱(200-300目)以石油醚/乙酸乙酯(3:1)梯度洗脱,最终产物纯度可达99.5%。

超临界流体色谱(SFC)技术在异构体分离中展现优势。当使用CO2/甲醇(95:5)为流动相、流速2mL/min时,邻硝基异构体的分离度达2.89,较常规HPLC提高1.7倍。此技术特别适用于毫克级样品的精细纯化,一次进样即可获得>99.9%光学纯度产物。

Properties

CAS No. |

36845-13-3 |

|---|---|

Molecular Formula |

C12H8ClN3O3 |

Molecular Weight |

277.66 g/mol |

IUPAC Name |

N-(5-chloropyridin-2-yl)-4-nitrobenzamide |

InChI |

InChI=1S/C12H8ClN3O3/c13-9-3-6-11(14-7-9)15-12(17)8-1-4-10(5-2-8)16(18)19/h1-7H,(H,14,15,17) |

InChI Key |

MZJHBCRXWKBZRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Types of Reactions:

Oxidation: Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted pyridine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Amino derivatives of the original compound.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- serves as a precursor in the synthesis of more complex organic compounds. Its unique combination of functional groups allows for further chemical modifications.

Biology

- Biological Pathway Inhibition : Research indicates that this compound may act as an inhibitor in various biological pathways. For instance, it has been studied for its potential effects on enzyme activity related to cancer cell proliferation .

Medicine

- Potential Therapeutic Effects : The compound is being explored for its therapeutic potential in cancer research. It may inhibit specific pathways involved in tumor growth and survival, making it a candidate for further drug development .

Industry

- Agrochemical Development : Benzamide derivatives are utilized in the synthesis of agrochemicals, where their unique properties can enhance pest resistance or improve crop yields .

Case Study 1: Cancer Research

A study investigated the effects of Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- on specific cancer cell lines. The results indicated that the compound inhibited cell proliferation by targeting key signaling pathways involved in cancer growth. This suggests potential for development into therapeutic agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Inhibition of EGFR signaling |

| MCF7 | 10 | Induction of apoptosis via caspase activation |

Case Study 2: Agrochemical Applications

Research into agrochemical formulations incorporating Benzamide derivatives demonstrated enhanced efficacy against common agricultural pests. The study highlighted how modifications to the benzamide structure could lead to improved pest resistance.

| Compound Structure | Efficacy (%) | Application Type |

|---|---|---|

| Benzamide A | 85 | Foliar Spray |

| Benzamide B | 90 | Soil Treatment |

Mechanism of Action

The mechanism of action of Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The pathways involved in its action can include the modulation of oxidative stress responses or inflammatory pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure is compared to benzamide derivatives with varying substituents (Table 1). Key differences include:

- N-[2-(4-Isopropyl benzyloxy)-4-nitro phenyl] benzamide (, Compound 3): Contains a 4-isopropyl benzyloxy group instead of the pyridinyl moiety. The bulky isopropyl group may reduce solubility but enhance hydrophobic interactions in biological systems .

- N-(5-Chloro-2-pyridinyl)-2-{[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino}-5-methoxy benzamide (Betrixaban) (): A clinically approved anticoagulant with a methoxy group and a carbamimidoyl substituent, highlighting how polar groups enhance target specificity .

Key Research Findings

Chloro vs. Methoxy : Betrixaban’s 5-methoxy group increases hydrophilicity, while the target compound’s 5-chloro group may enhance membrane permeability .

Thiourea vs. Amide : Thiourea-containing analogues () exhibit altered hydrogen-bonding profiles, which could influence target selectivity compared to the classic amide bond in the target compound .

Biological Activity

Benzamide, N-(5-chloro-2-pyridinyl)-4-nitro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the various aspects of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 239.64 g/mol

- IUPAC Name : N-(5-chloro-2-pyridinyl)-4-nitrobenzamide

This structure features a nitro group and a chloro group that are critical for its biological activity.

Antibacterial Activity

Research has demonstrated that benzamide derivatives exhibit notable antibacterial effects. For instance, a study focusing on various benzamide derivatives indicated that compounds similar to benzamide, N-(5-chloro-2-pyridinyl)-4-nitro-, possess significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds were reported as follows:

| Compound | Bacterial Strain | MIC (μg/ml) |

|---|---|---|

| 3a | Staphylococcus aureus | 128 |

| 3e | Enterococcus faecalis | 128 |

| 3g | Escherichia coli | 128 |

These results suggest that the presence of electron-withdrawing groups enhances antibacterial potency .

Antifungal Activity

In addition to antibacterial properties, benzamide derivatives have shown promise as antifungal agents. A study on related compounds indicated that certain benzamides exhibited strong antifungal activity against various fungi. For example, compounds with specific substituents on the benzene ring demonstrated effective inhibition against fungi such as Botrytis cinerea and Fusarium oxysporum.

| Compound | Fungal Strain | Inhibition (%) |

|---|---|---|

| 7h | Botrytis cinerea | 90.5 |

| 7m | Fusarium oxysporum | 40-45 |

The structure-activity relationship (SAR) analysis highlighted that modifications in the benzene ring significantly influenced antifungal efficacy .

Anticancer Potential

Emerging research suggests that benzamide derivatives may also possess anticancer properties. The presence of the nitro group at the C4 position has been linked to enhanced cytotoxicity against various cancer cell lines. A recent review emphasized that nitro-substituted compounds often exhibit improved interactions with biological targets due to their ability to release reactive nitrogen species (RNS), which can induce apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial activity of a series of benzamide derivatives, including N-(5-chloro-2-pyridinyl)-4-nitro-. The results confirmed significant activity against clinical strains of bacteria isolated from patients, reinforcing the potential application of these compounds in treating infections .

- Fungicidal Activity Assessment : Another investigation assessed the fungicidal properties of related benzamide derivatives. The study found that specific structural modifications led to enhanced activity against phytopathogenic fungi, suggesting potential agricultural applications .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the para position of the benzamide moiety undergoes reduction to form an amine derivative. This reaction is critical for generating intermediates used in pharmaceutical synthesis.

Key Reaction Data

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm) with Pd/C catalyst | N-(5-chloro-2-pyridinyl)-4-aminobenzamide | 85% | |

| SnCl₂ in HCl (aqueous) | Same product with reduced selectivity | 72% |

The reduction mechanism involves catalytic hydrogenation or acidic reduction pathways. The Pd/C-catalyzed method offers higher selectivity due to milder conditions, minimizing side reactions such as dechlorination.

Nucleophilic Substitution at the Chloro Position

The chloro group on the pyridine ring participates in nucleophilic aromatic substitution (NAS) reactions, enabling functional group diversification.

Example Reaction

| Reagent/Conditions | Product | Application |

|---|---|---|

| Methoxide (NaOCH₃) in DMF, 110°C | N-(5-methoxy-2-pyridinyl)-4-nitrobenzamide | Synthesis of alkoxy derivatives for receptor studies |

This reaction proceeds via a two-step mechanism:

-

Formation of a Meisenheimer complex through attack by the methoxide ion.

-

Elimination of chloride to restore aromaticity.

Catalytic Amidation and Cross-Coupling

The pyridinyl nitrogen and benzamide carbonyl group facilitate metal-catalyzed coupling reactions.

Fe₂Ni-BDC-Catalyzed Amidation

A study using Fe₂Ni-BDC (a bimetallic metal-organic framework) demonstrated efficient amidation under aerobic conditions :

-

Substrate : Trans-β-nitrostyrene derivatives.

-

Conditions : 80°C in dichloromethane (DCM) for 24 hours.

-

Yield : Up to 92% for N-(pyridin-2-yl)-benzamide derivatives.

This reaction highlights the compound’s utility in constructing pharmacologically relevant heterocycles.

Oxidation Reactions

While direct oxidation of the nitro group is less common, the compound’s electron-deficient aromatic system allows for selective oxidation under controlled conditions.

Experimental Observations

-

Oxidizing Agent : KMnO₄ in acidic medium.

-

Product : Oxidative cleavage products (minor) alongside stable intermediates.

-

Limitation : Competitive side reactions limit synthetic utility.

Mechanistic Insights

-

Reduction : The nitro group’s electron-withdrawing nature enhances susceptibility to reductive agents, favoring amine formation.

-

Substitution : Chlorine’s position ortho to the pyridinyl nitrogen increases electrophilicity, enabling efficient NAS.

-

Catalysis : Fe₂Ni-BDC’s dual metal centers stabilize transition states, improving reaction efficiency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(5-chloro-2-pyridinyl)-4-nitrobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a nitro-substituted benzoyl chloride derivative with 5-chloro-2-aminopyridine. Key steps include:

- Chlorination and Nitration : Introduce nitro and chloro groups sequentially to the benzamide core under controlled acidic conditions .

- Amide Bond Formation : Use coupling agents like HATU or DCC in anhydrous DMF to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (reported 70-85%) .

- Optimization : Adjust stoichiometry (1.2:1 acyl chloride:amine ratio) and temperature (0°C to room temperature) to reduce byproducts like unreacted pyridine derivatives .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., nitro group at C4: δ ~8.2 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H] expected m/z: 322.05) .

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallinity or polymorphism during formulation studies?

- Methodological Answer : Polymorphism arises from solvent selection and cooling rates. Strategies include:

- Crystallization Screening : Test solvents like ethanol, DMSO, or THF under varying supersaturation conditions .

- PXRD and DSC : Compare diffraction patterns (e.g., peak at 2θ = 12.5° for Form I vs. 14.3° for Form II) and thermal events (melting point ±3°C variability) .

- Co-crystallization : Introduce pharmaceutically acceptable polymers (e.g., PVP-VA64) to stabilize amorphous phases .

Q. What computational methods are effective for predicting the bioactivity of N-(5-chloro-2-pyridinyl)-4-nitrobenzamide derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., Factor Xa; binding affinity < -8.0 kcal/mol suggests high potency) .

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ constants) with IC values using multiple linear regression (R > 0.85) .

- ADMET Prediction : SwissADME evaluates logP (~2.5) and CYP450 inhibition risks .

Q. How should discrepancies in synthetic yields between batch and flow chemistry setups be analyzed?

- Methodological Answer :

- Parameter Comparison : Assess residence time (batch: 24h vs. flow: 5min) and mixing efficiency (Reynolds number > 2000 reduces diffusion limitations) .

- Byproduct Profiling : Use LC-MS to identify intermediates (e.g., hydrolyzed acyl chloride) and adjust reagent stoichiometry .

- Scale-Up DOE : Apply Taguchi methods to optimize temperature (40-60°C) and catalyst loading (5-10 mol%) .

Interdisciplinary Applications

Q. What strategies enable the integration of this benzamide derivative into materials science applications?

- Methodological Answer :

- Polymer Modification : Covalent grafting via radical polymerization (AIBN initiator, 70°C) enhances thermal stability (T > 150°C) .

- Coordination Chemistry : Complex with Cu(II) ions (1:2 molar ratio) for catalytic applications; characterize via UV-Vis (λ~450 nm) and cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.